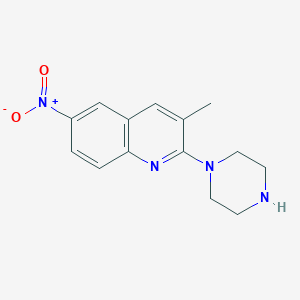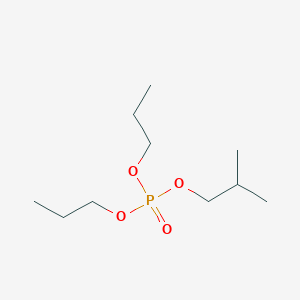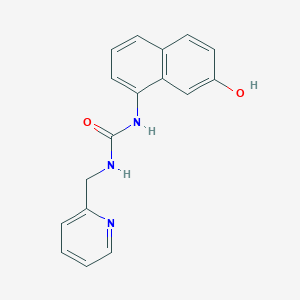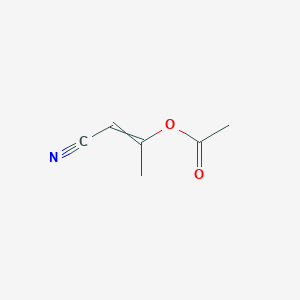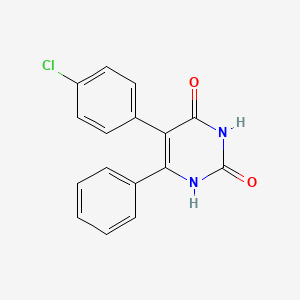![molecular formula C14H11O3Tl B12594659 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate CAS No. 577973-87-6](/img/structure/B12594659.png)
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is a complex organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with cyclopenta-2,4-dien-1-one under controlled conditions to form the thallium-coordinated cyclopentadienyl complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different thallium species.
Substitution: Ligands around the thallium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) species. Substitution reactions can result in a variety of thallium-ligand complexes.
Scientific Research Applications
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and nanocomposites due to its coordination chemistry.
Mechanism of Action
The mechanism by which 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate exerts its effects involves coordination of the thallium center to various ligands. This coordination can influence the electronic properties of the compound, making it reactive in specific chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylthallium: Another thallium-coordinated cyclopentadienyl compound with similar structural properties.
Thallium(I) acetate: A simpler thallium compound used as a precursor in the synthesis of more complex thallium derivatives.
Cyclopentadienyl derivatives: Various cyclopentadienyl compounds coordinated to different metal centers.
Uniqueness
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is unique due to its specific coordination environment and the presence of both cyclopentadienyl and phenyl acetate ligands. This combination imparts distinct electronic and structural properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
577973-87-6 |
|---|---|
Molecular Formula |
C14H11O3Tl |
Molecular Weight |
431.62 g/mol |
IUPAC Name |
[1-(2-acetyloxybenzoyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C14H11O3.Tl/c1-10(15)17-13-9-5-4-8-12(13)14(16)11-6-2-3-7-11;/h2-9H,1H3; |
InChI Key |
CMSXBDFNNGEXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2(C=CC=C2)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


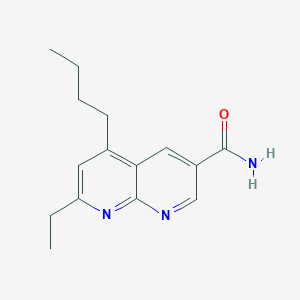
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
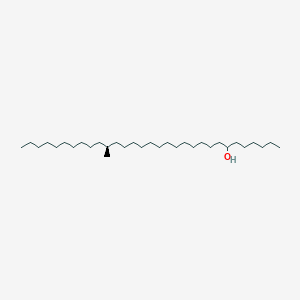

![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
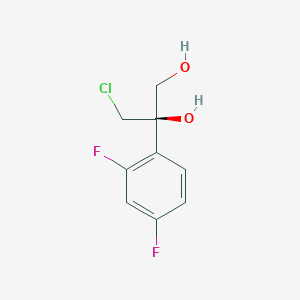
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
